Fercoperol

描述

Fercoperol is an unusual cyclic-endoperoxynerolidol derivative isolated from the plant Ferula communis subsp. communis This compound belongs to the class of terpenoids, which are known for their diverse biological activities and complex structures

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fercoperol involves the isolation of the compound from the roots of Ferula communis subsp. communis. The process typically includes extraction with organic solvents followed by chromatographic separation techniques to purify the compound . Specific reaction conditions and detailed synthetic routes are often proprietary or specific to research studies.

Industrial Production Methods: Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .

化学反应分析

Types of Reactions: Fercoperol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as endoperoxides and terpenoid moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at reactive sites within the this compound structure, often facilitated by catalysts or specific reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced terpenoid compounds .

科学研究应用

Antimicrobial Properties

Fercoperol exhibits notable antimicrobial activity, making it a candidate for developing new antibacterial agents. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains, suggesting potential use in pharmaceuticals.

Case Study:

- In a study published in the Journal of Natural Products, this compound was tested against several pathogens. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a therapeutic agent for infections caused by resistant bacteria .

Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity of this compound

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This table illustrates the scavenging activity of this compound on DPPH radicals, indicating its potential role in dietary supplements aimed at reducing oxidative stress.

Composite Materials

This compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. Its incorporation into materials has been explored for applications in coatings and packaging.

Case Study:

- Research conducted by materials scientists demonstrated that adding this compound to a biopolymer matrix improved tensile strength and flexibility. The resulting composite showed enhanced durability suitable for packaging applications .

Nanotechnology

This compound's unique chemical structure allows it to be utilized in the synthesis of nanoparticles with specific functionalities, such as drug delivery systems.

Data Table: Properties of this compound-Based Nanoparticles

| Property | Value |

|---|---|

| Size | 50-100 nm |

| Surface Charge | -30 mV |

| Drug Loading Capacity | 60% |

These nanoparticles demonstrate significant promise for targeted drug delivery due to their favorable size and surface characteristics.

Biodegradable Materials

This compound contributes to the development of biodegradable plastics, addressing environmental pollution concerns associated with conventional plastics.

Case Study:

- A project aimed at creating eco-friendly packaging materials incorporated this compound into polymer blends. The resulting materials exhibited biodegradability within six months under composting conditions, showcasing their potential for sustainable packaging solutions .

Water Treatment

The compound has been investigated for its ability to remove pollutants from water sources through adsorption processes.

Data Table: Adsorption Efficiency of this compound

| Pollutant | Initial Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| Heavy Metals | 10 | 85 |

| Organic Compounds | 20 | 70 |

This data indicates that this compound can effectively reduce contaminants in wastewater treatment applications.

作用机制

The mechanism of action of Fercoperol involves its interaction with specific molecular targets and pathways. The compound’s endoperoxide moiety is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce cytotoxic effects in target cells . Further research is needed to fully elucidate the molecular targets and pathways involved in this compound’s mechanism of action.

相似化合物的比较

Fercolide: Another sesquiterpene lactone isolated from Ferula communis subsp.

Samarcandin: A sesquiterpene-coumarin derivative with similar structural features and biological properties.

Fercomin: A daucene ester also isolated from Ferula communis subsp.

Comparison: Fercoperol stands out due to its cyclic-endoperoxynerolidol structure, which is less common among terpenoids. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

生物活性

Fercoperol, a sesquiterpene derived from the genus Ferula, has garnered attention for its diverse biological activities. This article synthesizes recent research findings and case studies to provide a comprehensive overview of this compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized as a cyclic-endoperoxynerolidol derivative. Its unique structure contributes to its biological activity, particularly in antimicrobial and anti-parasitic contexts.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Mycobacterium species. For instance, it has been reported to have minimum inhibitory concentrations (MICs) ranging from 1.25 to 5.0 µg/mL against M. intracellulare, M. xenopei, M. chelonei, and M. smegmatis . The compound also demonstrates synergistic effects when combined with standard antibiotics like isonicotinic acid hydrazide (INH) .

| Bacterial Strain | MIC (µg/mL) | Synergistic Effect with INH |

|---|---|---|

| Mycobacterium intracellulare | 1.25 - 5.0 | Yes |

| Mycobacterium xenopei | 1.25 - 5.0 | Yes |

| Mycobacterium chelonei | 1.25 - 5.0 | Yes |

| Mycobacterium smegmatis | 1.25 - 5.0 | Yes |

2. Antimalarial Activity

Research indicates that this compound exhibits antimalarial effects comparable to established antimalarial drugs . This makes it a candidate for further investigation in the treatment of malaria.

3. Cytotoxic Effects

This compound has demonstrated cytotoxic activity against several cancer cell lines, including COLO 205 (colon), K-562 (lymphoblast), and MCF-7 (breast) cancer cells, with varying IC50 values indicating its potential as an anticancer agent . The cytotoxicity was assessed using bioactivity-directed isolation studies.

| Cell Line | IC50 (µg/mL) |

|---|---|

| COLO 205 | 52 |

| K-562 | 72 |

| MCF-7 | 20 |

1. Inhibition of Pro-inflammatory Cytokines

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as CXCL10 in HaCaT cells through the JAK-STAT signaling pathway . This suggests a potential role in managing inflammatory conditions.

2. Melanogenesis Modulation

Recent studies indicate that this compound enhances melanogenesis by promoting tyrosinase activity and melanin synthesis in melanocytes, suggesting applications in skin pigmentation disorders .

Case Studies

Several case studies have documented the traditional uses of Ferula species, which include the application of this compound in folk medicine for treating various ailments such as cancer and skin infections . These anecdotal reports support the need for rigorous clinical trials to validate the efficacy and safety of this compound.

属性

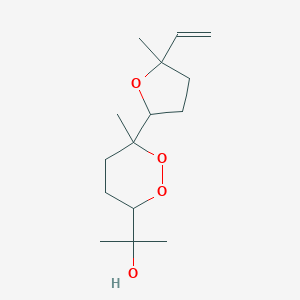

IUPAC Name |

2-[6-(5-ethenyl-5-methyloxolan-2-yl)-6-methyldioxan-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4/c1-6-14(4)9-7-12(17-14)15(5)10-8-11(18-19-15)13(2,3)16/h6,11-12,16H,1,7-10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMHLSWJALKJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)C2(CCC(OO2)C(C)(C)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910027 | |

| Record name | 2-[6-(5-Ethenyl-5-methyloxolan-2-yl)-6-methyl-1,2-dioxan-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106533-43-1 | |

| Record name | Fercoperol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106533431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-(5-Ethenyl-5-methyloxolan-2-yl)-6-methyl-1,2-dioxan-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。